molecular formula C7H5ClFNO2 B1601637 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene CAS No. 90292-62-9

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Cat. No. B1601637
Key on ui cas rn: 90292-62-9
M. Wt: 189.57 g/mol
InChI Key: OEWOEJIFEWFIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04778822

Procedure details

To a vigorously stirred mixture of sulphuric acid (136 ml) and nitric acid (134 ml), maintained at 15° C. was added dropwise 2-chloro-6-fluorotoluene (100 g) over a period of 30 minutes. The mixture was alllowed to attain room temperature (20° C.), stirred for 70 minutes, then poured onto crushed ice. Solid 2-chloro-6-fluoro-3-nitrotoluene (70 g) was obtained after filtering and drying.
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[CH3:18]>>[Cl:10][C:11]1[C:16]([N+:6]([O-:9])=[O:7])=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[CH3:18]

Inputs

Step One
Name
Quantity
136 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
134 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
stirred for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
(20° C.)
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1[N+](=O)[O-])F)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.